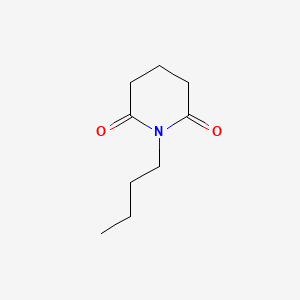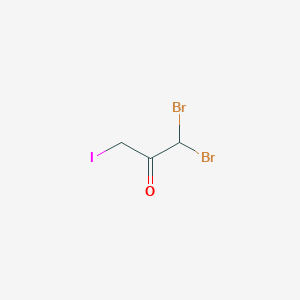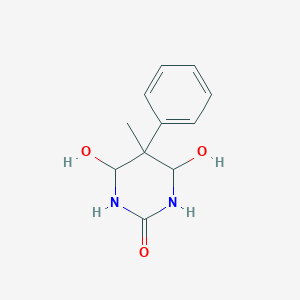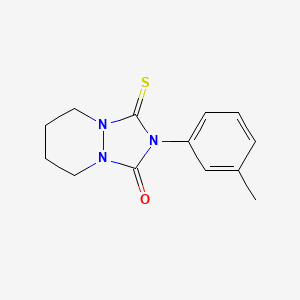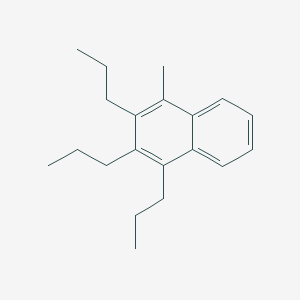![molecular formula C24H20S2 B14601319 Azulene, 1,3-bis[(4-methylphenyl)thio]- CAS No. 61035-79-8](/img/structure/B14601319.png)
Azulene, 1,3-bis[(4-methylphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene, 1,3-bis[(4-methylphenyl)thio]- is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color. Azulene itself is an isomer of naphthalene and is characterized by a fused five-membered and seven-membered ring structure. The compound Azulene, 1,3-bis[(4-methylphenyl)thio]- features two 4-methylphenylthio groups attached at the 1 and 3 positions of the azulene core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azulene, 1,3-bis[(4-methylphenyl)thio]- typically involves the reaction of azulene with 4-methylbenzenethiol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 1,3-dibromoazulene reacts with 4-methylbenzenethiol in the presence of magnesium to form the desired compound . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of Azulene, 1,3-bis[(4-methylphenyl)thio]- may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Azulene, 1,3-bis[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Electrophilic substitution reactions are common, where the azulene core undergoes substitution at the 1 and 3 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various electrophiles such as halogens or nitro groups; reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Azulene, 1,3-bis[(4-methylphenyl)thio]- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Azulene, 1,3-bis[(4-methylphenyl)thio]- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, influencing cellular redox states and signaling pathways. Its anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity may involve disruption of microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Guaiazulene: Another azulene derivative with anti-inflammatory and antimicrobial properties.
Chamazulene: Known for its anti-inflammatory effects and presence in essential oils.
Vetivazulene: Found in natural sources like vetiver oil, with potential therapeutic applications.
Uniqueness
Azulene, 1,3-bis[(4-methylphenyl)thio]- is unique due to the presence of two 4-methylphenylthio groups, which enhance its chemical reactivity and biological activity compared to other azulene derivatives. This structural modification allows for a broader range of applications in both scientific research and industrial processes.
Propiedades
Número CAS |
61035-79-8 |
|---|---|
Fórmula molecular |
C24H20S2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
1,3-bis[(4-methylphenyl)sulfanyl]azulene |
InChI |
InChI=1S/C24H20S2/c1-17-8-12-19(13-9-17)25-23-16-24(22-7-5-3-4-6-21(22)23)26-20-14-10-18(2)11-15-20/h3-16H,1-2H3 |
Clave InChI |
ORSXOBXWAUYOOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC(=C3C2=CC=CC=C3)SC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


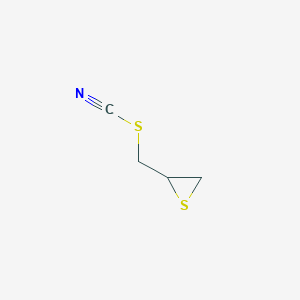
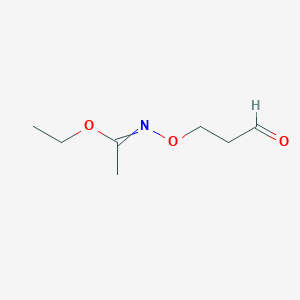

![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
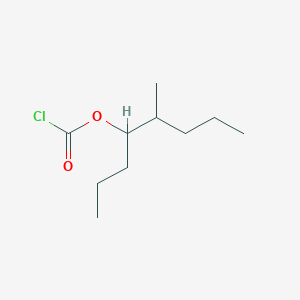
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
